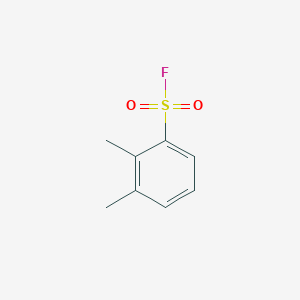
2,3-Dimethylbenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of two methyl groups attached to the benzene ring at positions 2 and 3, and a sulfonyl fluoride group attached at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst . This method typically requires mild reaction conditions and can be performed in solvents like acetonitrile.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials . These compounds are converted to sulfonyl fluorides through a cascade process that utilizes readily available reagents and mild reaction conditions. This method is advantageous due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2,3-Dimethylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be a target for nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.
科学的研究の応用
2,3-Dimethylbenzene-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: Used as a covalent probe to study enzyme mechanisms and protein interactions.
Pharmaceuticals: Potential use in drug discovery as a scaffold for developing enzyme inhibitors.
Materials Science: Utilized in the development of functional materials with specific properties.
作用機序
The mechanism of action of 2,3-Dimethylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can form covalent bonds with nucleophiles such as amino acids in proteins. This property makes it useful in the design of enzyme inhibitors and covalent probes .
類似化合物との比較
Similar Compounds
- 2,4-Dimethylbenzene-1-sulfonyl fluoride
- 2,5-Dimethylbenzene-1-sulfonyl fluoride
- 2,6-Dimethylbenzene-1-sulfonyl fluoride
Uniqueness
2,3-Dimethylbenzene-1-sulfonyl fluoride is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dimethylbenzene sulfonyl fluorides .
特性
分子式 |
C8H9FO2S |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2,3-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 |
InChIキー |
AMIYLONQTDBHOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


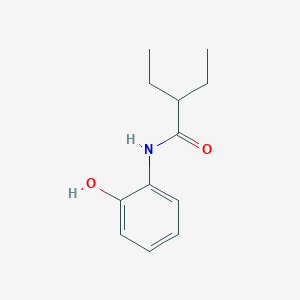

![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
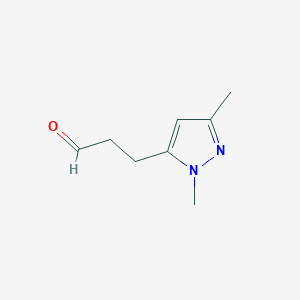
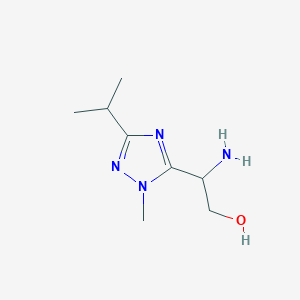
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
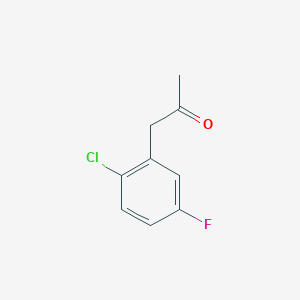
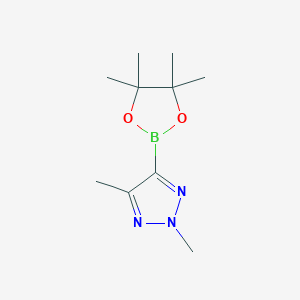
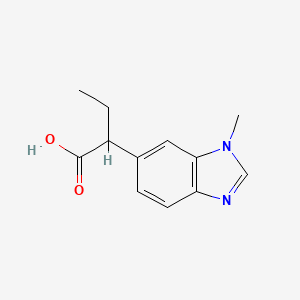
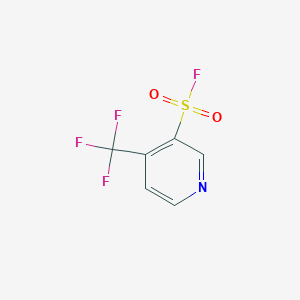
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
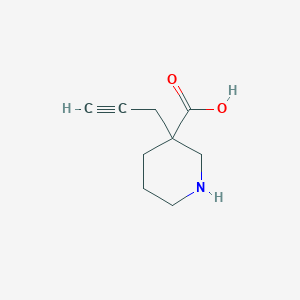
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
